9-[(Propan-2-yl)sulfanyl]anthracene
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Overview
Description
9-[(Propan-2-yl)sulfanyl]anthracene is a chemical compound that belongs to the class of anthracene derivatives. Anthracene itself is a solid polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The addition of a propan-2-yl sulfanyl group at the 9th position of the anthracene structure modifies its chemical and physical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(Propan-2-yl)sulfanyl]anthracene typically involves the introduction of the propan-2-yl sulfanyl group to the anthracene core. One common method is through the use of a nucleophilic substitution reaction where a suitable anthracene derivative reacts with a propan-2-yl sulfanyl reagent under controlled conditions. The reaction may require a catalyst and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
9-[(Propan-2-yl)sulfanyl]anthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur at the anthracene core, particularly at positions 1 and 2.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced sulfur-containing compounds.
Substitution: Halogenated or nitrated anthracene derivatives.
Scientific Research Applications
9-[(Propan-2-yl)sulfanyl]anthracene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 9-[(Propan-2-yl)sulfanyl]anthracene depends on its interaction with molecular targets. The compound can interact with various enzymes or receptors, leading to changes in cellular processes. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Comparison
Compared to other anthracene derivatives, 9-[(Propan-2-yl)sulfanyl]anthracene is unique due to the presence of the propan-2-yl sulfanyl group. This group imparts distinct chemical properties, such as increased reactivity in redox reactions and potential biological activities. The compound’s unique structure makes it a valuable subject for research in various scientific fields.
Properties
CAS No. |
86129-61-5 |
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Molecular Formula |
C17H16S |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
9-propan-2-ylsulfanylanthracene |
InChI |
InChI=1S/C17H16S/c1-12(2)18-17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-12H,1-2H3 |
InChI Key |
FHBHNTMBUJWSSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
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